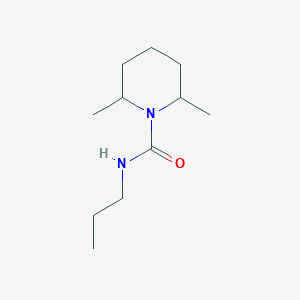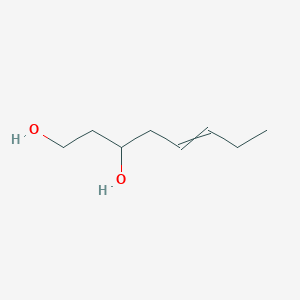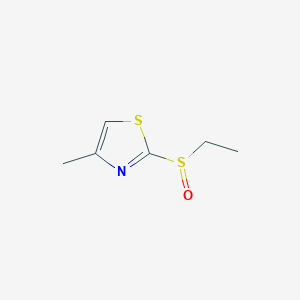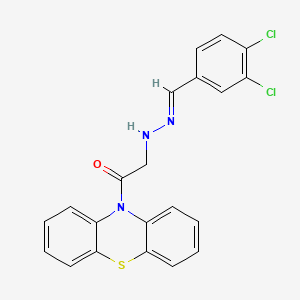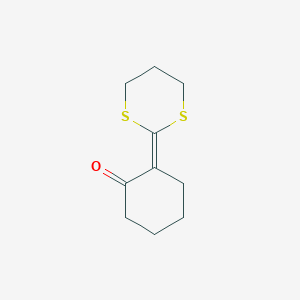
8,8'-Disulfanediylbis(5-fluoro-4,6,7-trimethylquinoline)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8,8’-Disulfanediylbis(5-fluoro-4,6,7-trimethylquinoline) is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique structure with two quinoline moieties connected by a disulfide bridge, and it includes fluorine and methyl groups that enhance its chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8,8’-Disulfanediylbis(5-fluoro-4,6,7-trimethylquinoline) typically involves multiple steps:
Formation of Quinoline Derivatives: The initial step involves the synthesis of 5-fluoro-4,6,7-trimethylquinoline through a Skraup synthesis, which includes the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Disulfide Bridge Formation: The quinoline derivatives are then linked via a disulfide bridge.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
8,8’-Disulfanediylbis(5-fluoro-4,6,7-trimethylquinoline) undergoes various chemical reactions, including:
Oxidation: The disulfide bridge can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bridge can be reduced to thiols.
Substitution: The fluorine and methyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
Applications De Recherche Scientifique
8,8’-Disulfanediylbis(5-fluoro-4,6,7-trimethylquinoline) has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antimicrobial or anticancer agent due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mécanisme D'action
The mechanism of action of 8,8’-Disulfanediylbis(5-fluoro-4,6,7-trimethylquinoline) involves its interaction with specific molecular targets. The disulfide bridge can undergo redox reactions, influencing cellular redox states. The quinoline moieties can intercalate with DNA or interact with enzymes, affecting their activity. The fluorine and methyl groups enhance the compound’s binding affinity and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
8,8’-Disulfanediylbis(4-methoxyquinoline): Similar structure but with methoxy groups instead of fluorine and methyl groups.
5-Fluoroquinolin-8-ylboronic acid: Contains a quinoline moiety with a boronic acid group.
Uniqueness
8,8’-Disulfanediylbis(5-fluoro-4,6,7-trimethylquinoline) is unique due to its specific combination of fluorine, methyl groups, and a disulfide bridge. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications.
Propriétés
Numéro CAS |
65118-60-7 |
|---|---|
Formule moléculaire |
C24H22F2N2S2 |
Poids moléculaire |
440.6 g/mol |
Nom IUPAC |
5-fluoro-8-[(5-fluoro-4,6,7-trimethylquinolin-8-yl)disulfanyl]-4,6,7-trimethylquinoline |
InChI |
InChI=1S/C24H22F2N2S2/c1-11-7-9-27-21-17(11)19(25)13(3)15(5)23(21)29-30-24-16(6)14(4)20(26)18-12(2)8-10-28-22(18)24/h7-10H,1-6H3 |
Clé InChI |
CRUBWPHAKFEVBT-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=C(C(=C(C2=NC=C1)SSC3=C(C(=C(C4=C(C=CN=C43)C)F)C)C)C)C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


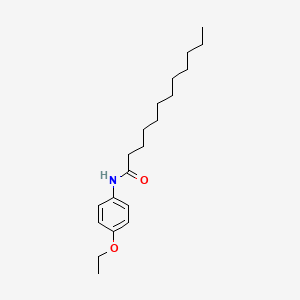
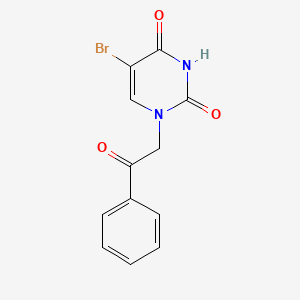
![5,5'-Bis[2-(pyridin-3-yl)ethyl]-2,2'-bipyridine](/img/structure/B14474025.png)



![4-[(Trimethylsilyl)oxy]butanal](/img/structure/B14474034.png)

